Oral Absorption Differentiation: Carfecillin vs. Carbenicillin in Murine Models
Carfecillin demonstrates oral absorption in mice that is sufficient to achieve therapeutically meaningful carbenicillin blood concentrations, whereas carbenicillin itself has negligible oral bioavailability. This oral availability enables carfecillin to match the efficacy of parenterally administered carbenicillin in treating experimental infections [1]. In a direct murine efficacy comparison, oral carfecillin achieved an ED50 of 260 mg/kg against E. coli 8 infection, while subcutaneous carbenicillin (the standard parenteral comparator) showed an ED50 of 240 mg/kg, representing only an 8% difference in potency between oral carfecillin and parenteral carbenicillin [1].
| Evidence Dimension | In vivo efficacy against E. coli 8 infection in mice (ED50, mg/kg) |
|---|---|
| Target Compound Data | Oral carfecillin: ED50 = 260 mg/kg |
| Comparator Or Baseline | Subcutaneous carbenicillin: ED50 = 240 mg/kg |
| Quantified Difference | Oral carfecillin achieves 92% of the efficacy of parenteral carbenicillin (260 vs. 240 mg/kg); carbenicillin has negligible oral bioavailability |
| Conditions | Experimental E. coli 8 infection in mice; oral carfecillin administration versus subcutaneous carbenicillin administration |
Why This Matters
This quantification demonstrates that carfecillin provides an oral alternative with near-equivalent in vivo efficacy to injectable carbenicillin, eliminating the need for parenteral administration while preserving therapeutic effect.
- [1] Basker MJ, Comber KR, Sutherland R, Valler GH. Carfecillin: antibacterial activity in vitro and in vivo. Chemotherapy. 1977;23(6):424-435. doi:10.1159/000222012. View Source
